molecular formula C19H18N4O4S B2949542 (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone CAS No. 1105232-88-9

(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone

Cat. No.: B2949542
CAS No.: 1105232-88-9
M. Wt: 398.44
InChI Key: VOZPZVLVUBADQN-UHFFFAOYSA-N
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Description

The compound “(4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone” is a methanone derivative featuring a piperazine core linked to two distinct pharmacophores: a 2-nitrophenyl group and a 4-(furan-2-yl)thiazol-2-ylmethyl substituent. The piperazine ring enhances solubility and bioavailability, while the thiazole-furan moiety contributes to aromatic stacking interactions.

Properties

IUPAC Name

[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c24-19(14-4-1-2-5-16(14)23(25)26)22-9-7-21(8-10-22)12-18-20-15(13-28-18)17-6-3-11-27-17/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZPZVLVUBADQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((4-(Furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)(2-nitrophenyl)methanone, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A furan ring
  • A thiazole moiety
  • A piperazine ring
  • A nitrophenyl group

This unique combination of functional groups contributes to its diverse biological activities.

Antitumor Activity

Several studies have indicated that thiazole-containing compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity.

CompoundIC50 (µg/mL)Mechanism of Action
Compound A1.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
Compound B1.98 ± 1.22Disrupts microtubule dynamics

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in various studies, suggesting its potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticonvulsant Activity

Research indicates that certain thiazole derivatives possess anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems, which may provide therapeutic benefits for epilepsy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with neurotransmitter receptors can lead to anticonvulsant effects.
  • DNA Interaction : Some studies suggest that thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the efficacy of a thiazole derivative similar to our compound on human cancer cell lines and found significant reductions in cell viability at low concentrations.
  • Antimicrobial Testing :
    • Another research project tested the compound against a panel of bacterial strains, demonstrating effective inhibition comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares the target compound with structurally related derivatives from the evidence:

Compound Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound 2-nitrophenyl, 4-(furan-2-yl)thiazol-2-ylmethyl C₁₈H₁₉N₄O₄S 387.07* N/A N/A
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) Tosyl, imidazo[2,1-b]thiazole C₂₄H₂₃N₃O₃S₂ 483.0 250–252 84
Furan-2-yl(4-phenylthiazol-2-yl)methanone (4h) Phenylthiazole, furan C₁₄H₁₀N₂O₂S 286.31 126–128 76
(Furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (K940-0635) Pyridinylpiperazine, furan C₁₄H₁₅N₃O₂ 257.29 N/A N/A
Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Trifluoromethylphenyl, thiophene C₁₆H₁₄F₃N₂OS 368.36 N/A ~30%†

*Calculated based on structural components.
†Estimated from synthesis protocols in .

Key Observations:

  • Molecular Weight: The target compound (387.07 g/mol) is heavier than simpler analogs like K940-0635 (257.29 g/mol) but lighter than sulfonyl-substituted derivatives (e.g., 9eb, 483 g/mol).
  • Thermal Stability: High melting points in sulfonyl-containing compounds (e.g., 9eb, 250–252°C) suggest increased crystallinity due to polar groups, whereas furan-thiazole derivatives (e.g., 4h, 126–128°C) exhibit lower thermal stability.

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